Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Overview
Description
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is an organic compound with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . It is a thioester derivative, which means it contains a sulfur atom bonded to an acyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate plays a significant role in biochemical reactions. It interacts with enzymes such as esterases and thiolases, which facilitate its hydrolysis and subsequent reactions. The compound’s ester and thioester functional groups are crucial for these interactions, allowing it to participate in various metabolic pathways . Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thiol-disulfide exchange reactions. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or interacting with transcriptional regulators. These interactions lead to changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and thiolases, which catalyze its hydrolysis and subsequent reactions. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and mitochondria. Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its effects on cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate typically involves the reaction of ethyl 4-bromobutanoate with sodium ethyl xanthate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the xanthate group. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular pathways .
Comparison with Similar Compounds
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate can be compared with other thioester compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-[(2-methoxy-2-oxoethyl)thio]butanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]pentanoate: Similar structure but with a pentanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUACNHILIEKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381158 | |
Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63449-37-6 | |
Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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